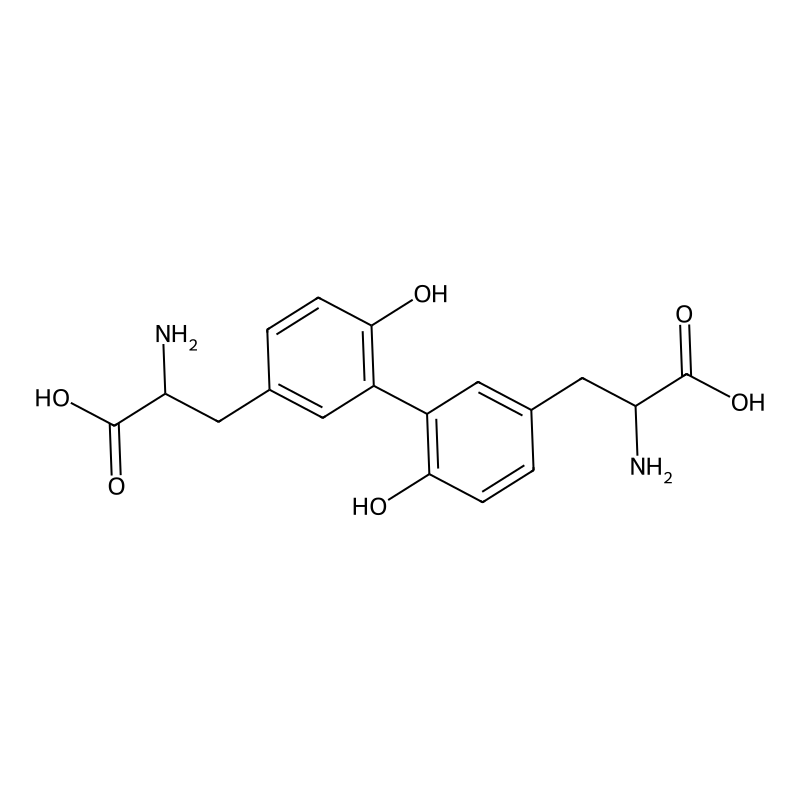

Dityrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

o,o'-biphenol analog of tyrosine; isolated from insoluble protein of human cataractous lenses; structure

Dityrosine is a dimeric form of the amino acid tyrosine, formed through the oxidative coupling of two tyrosine residues. Unlike tyrosine, which is a proteinogenic amino acid, dityrosine is classified as non-proteinogenic. This compound is notable for its role in forming covalent cross-links within proteins, significantly affecting their structural and functional properties. Dityrosine was first isolated from the rubber protein in locust wing ligaments and can be generated through various enzymatic and radical-forming reactions, including those catalyzed by enzymes like myeloperoxidase and CYP56A1 .

Biomarker for Oxidative Stress

Dityrosine formation is often a consequence of oxidative stress, a condition where harmful molecules damage cells. Researchers are exploring the potential of dityrosine as a biomarker for various diseases associated with oxidative stress, including:

- Neurodegenerative diseases: Studies have found elevated levels of dityrosine in the brains of individuals with Alzheimer's disease and Parkinson's disease, suggesting its potential role in disease progression .

- Aging: Dityrosine levels tend to increase with age, potentially reflecting cumulative oxidative stress throughout life. This makes it a potential marker for understanding the aging process .

Understanding Protein Function and Structure

Dityrosine can play a crucial role in protein structure and function. Researchers are investigating its impact in various contexts:

The formation of dityrosine primarily occurs via oxidative reactions involving tyrosyl radicals. These radicals can couple to yield dityrosine through mechanisms such as:

- Enzymatic Oxidation: Enzymes like myeloperoxidase catalyze the reaction in the presence of hydrogen peroxide.

- Radical Formation: Various agents can induce radical formation, leading to dityrosine synthesis.

- Ultraviolet Irradiation: Exposure to ultraviolet light can also facilitate the cross-linking of tyrosine residues into dityrosine .

Dityrosine can exist in two forms: isodityrosine, which has a different structural arrangement but results from similar oxidative processes .

Dityrosine serves as a biomarker for oxidative stress and has been implicated in various pathologies, including aging and neurodegenerative diseases. The presence of dityrosine cross-links in proteins is associated with structural changes that can compromise their function. For instance:

- Enzymatic Activity: Dityrosine cross-linking may reduce the enzymatic activity of proteins like ribonuclease A while maintaining some functional capacity in others like alpha-crystallin, which retains its chaperone-like properties despite dimerization .

- Structural Stability: Proteins with dityrosine cross-links often exhibit decreased thermal stability compared to their non-cross-linked counterparts .

Dityrosine can be synthesized through several methods:

- Enzymatic Synthesis: Utilizing enzymes such as myeloperoxidase under oxidative conditions.

- Chemical Synthesis: Employing radical initiators or ultraviolet light to induce tyrosyl radical formation.

- In Vitro Modification: Dityrosine can be produced in laboratory settings by exposing protein solutions to reactive oxygen species or through chemical cross-linking agents .

Dityrosine has several applications across various fields:

- Biomarker for Disease: Its presence serves as an indicator of oxidative stress in biological samples, aiding in the diagnosis of conditions like Alzheimer’s disease and Parkinson’s disease .

- Fluorescent Probe: Dityrosine's intrinsic fluorescence allows it to be used as a probe for studying protein structures and interactions.

- Material Science: In biomaterials, dityrosine cross-linking contributes to the mechanical properties of elastomeric materials .

Studies have shown that dityrosine formation affects protein interactions and stability:

- Calmodulin Interaction: Dityrosine-modified calmodulin exhibits altered binding efficiency to calcium ions and target proteins compared to its unmodified form .

- Protein Aggregation: The presence of dityrosine can lead to increased aggregation in certain proteins, which is particularly relevant in the context of cataract formation associated with lens crystallins .

Dityrosine shares similarities with other compounds formed from tyrosine oxidation. Here are some notable comparisons:

| Compound | Structure | Formation Mechanism | Unique Features |

|---|---|---|---|

| Isodityrosine | Similar to dityrosine | Oxidative coupling | Different spatial arrangement |

| 3-Nitrotyrosine | Nitrogen-substituted tyrosine | Nitration reactions | Marker for nitroxidative stress |

| Caffeic Acid | Phenolic compound | Enzymatic oxidation | Antioxidant properties |

| Catecholamines | Hydroxylated amines | Enzymatic hydroxylation | Neurotransmitter functions |

Dityrosine is unique due to its specific role as a covalent cross-linker and its strong association with oxidative stress markers, distinguishing it from other related compounds .

High-Performance Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for precise dityrosine quantification in biological samples [1] [2]. This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, enabling both identification and absolute quantification of dityrosine in complex matrices.

Instrumentation and Configuration

The optimal HPLC-MS/MS setup utilizes triple quadrupole or LTQ-Orbitrap mass spectrometers equipped with electrospray ionization sources operating in positive mode [1] [3] [4]. The chromatographic separation employs C18 reversed-phase columns (typically 2.1 × 150 mm, 5 μm particle size) with gradient elution systems [5] [6] [7] [8]. Mobile phase compositions consist of 0.1% formic acid in water (Phase A) and acetonitrile containing 0.1% trifluoroacetic acid (Phase B), with flow rates maintained between 0.3-0.75 mL/min [3] [9] [10].

Multiple Reaction Monitoring Parameters

The Multiple Reaction Monitoring (MRM) approach provides exceptional selectivity for dityrosine detection through characteristic fragmentation patterns. Native dityrosine exhibits primary MRM transitions at 361.2 → 315.1 and 361.2 → 237.1, corresponding to the loss of carboxyl and amino acid moieties respectively [11] [4] [10]. Collision energies are optimized between 20-35 eV to achieve maximum sensitivity while maintaining reproducible fragmentation [1].

The gas-phase fragmentation behavior of dityrosine cross-linked peptides reveals distinct patterns under various dissociation techniques. Collision-Induced Dissociation (CID) and Higher-Energy Collision Dissociation (HCD) demonstrate similar fragmentation profiles, preserving the dityrosine cross-link integrity while generating sequence-informative product ions [1] [2]. Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) provide complementary fragmentation, enabling complete amino acid sequencing across the cross-linked peptides [1].

Method Performance Characteristics

Analytical figures of merit demonstrate exceptional sensitivity with limits of detection ranging from 0.01-42.1 ng/mL (0.03-140 nM) depending on the sample matrix and instrumentation [3] [8] [9]. Limits of quantification span 6-140 ng/g (20-388 nM), enabling analysis of physiological dityrosine concentrations in various biological samples [12] [13] [8]. The linear dynamic range extends over four orders of magnitude with correlation coefficients exceeding 0.999 [6] [8].

Recovery studies across multiple matrices demonstrate consistent values between 90-95%, with precision (expressed as relative standard deviation) typically below 15% for intra-day analysis and below 20% for inter-day reproducibility [6] [11] [8]. The method demonstrates selectivity against structurally similar compounds and effectively distinguishes dityrosine from other oxidized tyrosine derivatives [4] [10].

Sample Preparation and Matrix Effects

Sample preparation protocols require acid hydrolysis of proteins to release bound dityrosine, typically employing 6 N hydrochloric acid with propionic acid at 110°C for 24-48 hours [6] [12] [7]. The hydrolysate undergoes solid-phase extraction cleanup using C18 cartridges to remove matrix interferences and concentrate the analyte [11] [13] [14]. Neither artifactual formation nor degradation of dityrosine occurs during the proteolysis step when proper conditions are maintained [13].

Matrix effects in biological samples such as urine, cerebrospinal fluid, and tissue homogenates require careful evaluation. Ion suppression can be mitigated through appropriate sample dilution and the use of isotopically labeled internal standards [4] [10]. The switching valve configuration directs early eluting matrix components to waste while routing the analyte-containing fractions to the mass spectrometer [10].

Fluorescence Spectroscopy: Excitation/Emission Optimization

Fluorescence spectroscopy serves as the most widely employed detection method for dityrosine due to its characteristic intrinsic fluorescence properties and operational simplicity [15] [16]. The technique exploits the unique photophysical properties of the dityrosine biphenol chromophore, enabling both qualitative detection and quantitative analysis across diverse sample types.

Spectroscopic Properties and Optimization

Dityrosine exhibits characteristic fluorescence with primary excitation wavelengths at 320-325 nm and emission maxima between 405-420 nm [15] [11] [17] [18]. An alternative excitation wavelength at 280-285 nm provides distinction from monomeric tyrosine, which has different emission characteristics [19] [11] [20]. The broad emission spectrum spanning 340-500 nm enables flexible detection parameters while maintaining analytical specificity [15] [21].

The molar absorption coefficient at 315 nm equals 6,500 M⁻¹ cm⁻¹, serving as the basis for concentration calculations in spectrophotometric analysis [15]. The quantum yield demonstrates pH dependence, reaching maximum values under alkaline conditions (pH 11), while showing decreased efficiency in acidic environments [15]. This pH sensitivity reflects the existence of acidic and alkaline forms of dityrosine, with a pKa value of 7.25 [15].

Instrumental Configuration and Detection Limits

Modern fluorescence detection systems utilize photomultiplier tube detectors with excitation and emission monochromators providing bandwidths of 10 nm [11]. The detector voltage optimization typically occurs at 500 V with scan rates of 300 nm/min and data collection intervals of 2.5 nm [11]. Temperature control at 21°C ensures reproducible measurements and prevents thermal fluctuations affecting fluorescence intensity [11].

Detection limits achieve remarkable sensitivity with as little as 60 pg dityrosine detectable on column using microanalytical scale samples (0.15 mL) [19]. This exceptional sensitivity enables analysis of physiological concentrations in biological fluids and tissue extracts without extensive sample preconcentration [19] [15].

Interference Management and Selectivity

Fluorescence detection of dityrosine faces challenges from other fluorescent aromatic compounds present in biological samples, necessitating chromatographic separation for unambiguous identification [19] [15]. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FL) provides the necessary selectivity to resolve dityrosine from interfering substances [5] [19].

The solvent conditions significantly influence fluorescence intensity, with aqueous buffers at physiological to alkaline pH (7-11) providing optimal signal response [15] [20]. Organic solvents may quench fluorescence or shift emission wavelengths, requiring careful optimization of mobile phase composition in chromatographic applications [15].

Quantitative Analysis and Calibration

Quantitative fluorescence analysis employs external calibration curves constructed using authentic dityrosine standards. The relationship between fluorescence intensity and concentration demonstrates excellent linearity over the analytical range, typically spanning three to four orders of magnitude [15]. Standard addition methods provide alternative quantification approaches when matrix effects influence fluorescence response [15].

Time-resolved fluorescence measurements enable discrimination of dityrosine from short-lived fluorescent interferences, enhancing selectivity in complex biological matrices [15]. The characteristic blue fluorescence of dityrosine aggregates may serve as an additional qualitative marker distinguishing it from other protein modifications [15].

Solid-Phase Extraction and Affinity Purification Techniques

Solid-phase extraction and affinity purification represent critical sample preparation steps for dityrosine analysis, providing essential cleanup and concentration capabilities required for accurate quantification in complex biological matrices [11] [13] [14]. These techniques remove matrix interferences while preserving analyte integrity and improving overall method performance.

C18 Reversed-Phase Solid-Phase Extraction

C18 solid-phase extraction constitutes the most commonly employed cleanup technique for dityrosine analysis in biological samples [11] [13] [14]. Sep-Pak C18 cartridges demonstrate exceptional performance for protein hydrolysate purification, achieving recovery rates between 92-95% with excellent reproducibility [6] [8]. The hydrophobic interaction between dityrosine and the C18 stationary phase enables effective retention and subsequent elution with organic solvents.

Sample loading typically employs acidified aqueous solutions to enhance retention through suppression of dityrosine ionization [6] [8]. Washing steps with water or dilute acid remove hydrophilic matrix components while retaining the target analyte [11] [13]. Elution utilizes methanol or acetonitrile-based solvents, often containing small percentages of acid to improve peak shape in subsequent chromatographic analysis [6] [8].

The method demonstrates particular utility for urine sample cleanup, where 300 μL sample volumes provide sufficient material for analysis while minimizing matrix effects [11] [13] [14]. Protein samples require larger volumes (500 μg protein) but yield comparable recovery and precision values [6] [8]. The technique effectively removes salts, polar metabolites, and other hydrophilic interferents that compromise mass spectrometric analysis [11] [13].

Phenylboronic Acid Affinity Chromatography

Phenylboronic acid affinity chromatography exploits the specific interaction between the dityrosine biphenol structure and immobilized boronic acid ligands [5] [22]. This technique provides exceptional selectivity for dityrosine isolation, achieving recovery rates exceeding 90% while eliminating structurally unrelated compounds [5] [22]. The 2,2'-biphenol structural motif of dityrosine forms stable complexes with borate under appropriate pH conditions.

Matrex Gel PBA-60 serves as the preferred stationary phase, combining phenylboronic acid functionality with hydrophobic interactions from the phenyl group [5] [22]. Sample loading occurs under alkaline conditions (pH 8-9) to promote complex formation, while elution employs acidic conditions or competing ligands to disrupt the interaction [5] [22]. This pH-dependent binding mechanism enables selective capture and release of dityrosine from complex mixtures.

The technique proves particularly valuable for preparative-scale purification where larger quantities of pure dityrosine are required for structural characterization or standard preparation [5] [22]. Variable sample volumes accommodate different analytical needs, from trace analysis to preparative isolation [5] [22]. The selective binding mechanism minimizes co-extraction of interfering compounds, improving downstream analytical performance.

Ion-Exchange and Size Exclusion Methods

DEAE-cellulose chromatography provides effective removal of pigments and other contaminants from dityrosine preparations [5] [22]. The anion-exchange mechanism operates in boric acid-sodium borate buffer systems, utilizing electrostatic interactions to separate dityrosine from charged impurities [5] [22]. This technique proves particularly valuable for removing colored compounds that interfere with spectroscopic detection methods.

Bio-Gel P-2 chromatography demonstrates unique pH-dependent behavior for dityrosine purification, with reversible adsorption occurring at pH values below 3 [5] [22]. This characteristic enables both analytical separation and preparative purification applications [5] [22]. The technique effectively separates dityrosine from tyrosine, residual pigments, and salts while achieving purities exceeding 92% by weight [5] [22].

Size exclusion chromatography maintains protein integrity during separation processes, proving essential for analyzing dityrosine cross-links in native protein complexes [1] [23]. Superdex 75 columns with 100 μL sample volumes enable separation of cross-linked oligomers from monomeric species [1] [23]. The technique preserves non-covalent interactions while separating species based on molecular size differences [1] [23].

Method Development and Optimization

Optimization of solid-phase extraction parameters requires systematic evaluation of loading conditions, washing protocols, and elution strategies [11] [13]. Sample pH adjustment influences retention characteristics, with acidic conditions generally improving dityrosine recovery from C18 phases [6] [8]. Washing volumes must balance removal of matrix components against analyte losses through breakthrough [11] [13].

Elution optimization considers both recovery and concentration factors, with smaller elution volumes providing greater concentration but potentially reduced recovery [6] [8]. Sequential elution with increasing organic solvent percentages enables recovery assessment and optimization of conditions for specific matrices [11] [13]. Quality control samples spiked with authentic dityrosine standards verify method performance across different sample types [6] [8].

Isotope Dilution Assays for Absolute Quantitation

Isotope dilution represents the definitive approach for absolute quantification of dityrosine, providing unparalleled accuracy and precision through the use of isotopically labeled internal standards [6] [4] [10]. This technique compensates for matrix effects, recovery losses, and instrumental variations while enabling traceable quantitative measurements across diverse analytical applications.

Internal Standard Selection and Synthesis

[¹³C₁₈]-Dityrosine serves as the preferred internal standard for absolute quantification, incorporating eighteen ¹³C atoms that provide a mass shift of +18 Da relative to native dityrosine [6] [4] [10]. This substantial mass difference ensures complete chromatographic and mass spectrometric resolution while maintaining identical chemical properties to the target analyte [6] [4] [10]. The isotopic substitution preserves the biphenol structure and fluorescence characteristics essential for method validation.

Alternative isotopic standards include [¹³C₆]-dityrosine for grain protein analysis, offering a +6 Da mass shift suitable for applications requiring less expensive internal standards [8]. [¹³C₉]-modified tyrosines enable simultaneous analysis of multiple oxidized tyrosine species, providing comprehensive assessment of protein oxidation status [11] [4]. [¹⁵N]-labeled proteins facilitate mechanistic studies of cross-linking reactions, distinguishing between intramolecular and intermolecular dityrosine formation [1] [24].

Mass Spectrometric Detection and Quantification

Multiple Reaction Monitoring transitions for [¹³C₁₈]-dityrosine encompass 379.2 → 332.1 and 379.2 → 253.1, corresponding to analogous fragmentation patterns observed for native dityrosine [6] [4] [10]. The isotopic internal standard undergoes identical sample preparation and analytical procedures, ensuring accurate compensation for procedural losses and matrix effects [6] [4] [10].

Quantification employs the peak area ratio between native dityrosine and the isotopic internal standard, with concentration calculations based on the known amount of internal standard added [6] [4] [10]. This approach eliminates the need for external calibration curves and provides inherent correction for variations in injection volume, ionization efficiency, and detector response [6] [4] [10].

Method Validation and Performance

Accuracy assessment demonstrates excellent agreement with theoretical values, typically achieving ±10% for [¹³C₁₈]-dityrosine applications and ±5% for simpler matrices using [¹³C₆]-labeled standards [6] [8] [4] [10]. Precision values (relative standard deviation) remain below 15% for most applications, reflecting the superior performance characteristics of isotope dilution methodology [6] [4] [10].

Recovery studies utilizing multiple spike levels confirm method linearity and absence of matrix effects across the analytical range [6] [8]. The isotopic internal standard compensates for variations in sample preparation efficiency, chromatographic performance, and mass spectrometric response [6] [4] [10]. Quality control samples prepared with certified reference materials validate method accuracy against traceable standards [6] [4].

Artifact Detection and Method Control

[¹³C₆]-Tyrosine serves as an artifact detection standard, monitoring potential conversion of tyrosine to dityrosine during sample preparation [11] [10]. The MRM transition 188.1 → 142.1 enables quantification of the isotopic tyrosine standard, with conversion to isotopic dityrosine indicating artifactual formation [11] [10]. This approach provides essential quality control for methods involving oxidative conditions or extended sample preparation times.

Regular monitoring of isotopic internal standard recovery throughout analytical sequences ensures method performance stability [6] [4] [10]. Acceptance criteria typically require recovery values within 80-120% of theoretical amounts, with precision below 20% for replicate analyses [6] [4]. Systematic trends in recovery values indicate potential instrumental drift or sample preparation issues requiring corrective action [6] [4] [10].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Dates

Explore Compound Types